molecular formula C8H8N2O3 B14517654 N-Carbamoyl-3-(furan-2-yl)prop-2-enamide CAS No. 62879-69-0

N-Carbamoyl-3-(furan-2-yl)prop-2-enamide

Cat. No.: B14517654
CAS No.: 62879-69-0
M. Wt: 180.16 g/mol
InChI Key: OQDFNZKTCBYWQZ-UHFFFAOYSA-N
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Description

N-Carbamoyl-3-(furan-2-yl)prop-2-enamide is a synthetic enamide derivative characterized by a prop-2-enamide backbone substituted with a furan-2-yl group at the β-position and a carbamoyl moiety at the N-terminal. This compound has garnered interest due to its structural versatility, which allows for diverse biological interactions.

Properties

CAS No.

62879-69-0

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-carbamoyl-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C8H8N2O3/c9-8(12)10-7(11)4-3-6-2-1-5-13-6/h1-5H,(H3,9,10,11,12)

InChI Key

OQDFNZKTCBYWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-3-(furan-2-yl)prop-2-enamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions. One common method is to react furan-2-carboxylic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Carbamoyl-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Carbamoyl-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between N-Carbamoyl-3-(furan-2-yl)prop-2-enamide and its analogues:

Compound Name Key Substituents Molecular Formula Biological Activity References
This compound Carbamoyl, furan-2-yl C₉H₁₀N₂O₃* Not explicitly reported -
(Z)-2-cyano-N-cyclohexyl-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide (CCMP) Cyano, morpholinyl-furan, cyclohexyl C₁₉H₂₄N₄O₂ OXPHOS inhibition
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide Sulfamoylphenyl, thiourea linkage C₁₄H₁₃N₃O₄S₂ Not reported; high polarity (XLogP3 = 1.6)
(2E)-N-[4-(4-chlorophenoxy)phenyl]-3-(furan-2-yl)prop-2-enamide Chlorophenoxy-phenyl C₁₉H₁₄ClNO₃ Antimicrobial potential inferred from structural class
(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11, ) Bromo, chloro, phenyl C₁₅H₁₁BrClNO Bactericidal activity against MRSA

*Molecular formula estimated based on structural similarity.

Physicochemical and ADMET Properties

  • Lipophilicity : Experimental logD₇.₄ values for cinnamanilides () range from 2.8–4.2, whereas sulfamoylphenyl derivatives () exhibit lower lipophilicity (XLogP3 = 1.6), favoring aqueous solubility. The carbamoyl group in the target compound likely positions it between these extremes.
  • Synthetic Feasibility : Coupling reactions (e.g., amide bond formation in –13) are common in synthesizing such enamide derivatives. Yields of 53–97% () suggest moderate synthetic accessibility for the target compound .

Structural Similarity and Activity Trends

  • For example, nitro-substituted isomers (Compounds 17–18) exhibit divergent activities despite minor structural differences .
  • Principal Component Analysis (PCA) : Meta-substituted anilides (e.g., Compound 10) show higher antimicrobial activity, while ortho/meta substitutions favor anti-inflammatory effects. The furan-2-yl group in the target compound may align with meta-substituted trends .

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